Cas no 1343928-12-0 (2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde)

2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde is a versatile intermediate in organic synthesis, particularly valued for its indole-derived structure, which is integral to the development of pharmaceuticals and bioactive compounds. The presence of the aldehyde functional group enhances its reactivity, enabling efficient derivatization for the construction of complex molecules. Its 1-methyl-2,3-dihydroindole core offers stability while maintaining compatibility with a range of synthetic transformations. This compound is particularly useful in medicinal chemistry for the synthesis of analogs targeting neurological and cardiovascular pathways. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde structure
1343928-12-0 structure
商品名:2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
CAS番号:1343928-12-0
MF:C11H13NO
メガワット:175.227022886276
CID:6391498
PubChem ID:64866608

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
    • 1H-Indole-5-acetaldehyde, 2,3-dihydro-1-methyl-
    • 2-(1-Methylindolin-5-yl)acetaldehyde
    • AKOS014195920
    • 1343928-12-0
    • CS-0350324
    • EN300-1853031
    • インチ: 1S/C11H13NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-3,7-8H,4-6H2,1H3
    • InChIKey: ZEWCLQXEEMTNKF-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2=C(C=C(CC=O)C=C2)CC1

計算された属性

  • せいみつぶんしりょう: 175.099714038g/mol
  • どういたいしつりょう: 175.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

  • 密度みつど: 1.097±0.06 g/cm3(Predicted)
  • ふってん: 330.8±30.0 °C(Predicted)
  • 酸性度係数(pKa): 6.25±0.20(Predicted)

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1853031-2.5g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
2.5g
$1791.0 2023-09-18
Enamine
EN300-1853031-0.1g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
0.1g
$804.0 2023-09-18
Enamine
EN300-1853031-5.0g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
5g
$3147.0 2023-06-01
Enamine
EN300-1853031-10.0g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
10g
$4667.0 2023-06-01
Enamine
EN300-1853031-1g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
1g
$914.0 2023-09-18
Enamine
EN300-1853031-0.5g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
0.5g
$877.0 2023-09-18
Enamine
EN300-1853031-0.25g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
0.25g
$840.0 2023-09-18
Enamine
EN300-1853031-0.05g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
0.05g
$768.0 2023-09-18
Enamine
EN300-1853031-1.0g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
1g
$1086.0 2023-06-01
Enamine
EN300-1853031-5g
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde
1343928-12-0
5g
$2650.0 2023-09-18

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde 関連文献

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehydeに関する追加情報

Professional Introduction to 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde (CAS No. 1343928-12-0)

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde, a compound with the chemical identifier CAS No. 1343928-12-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative, characterized by its indole scaffold, has garnered considerable attention due to its structural complexity and potential biological activities. The compound's unique structural features make it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The indole core of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde is a well-known pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. Recent studies have highlighted the importance of indole derivatives in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The presence of the acetaldehyde functional group in this molecule not only enhances its reactivity but also opens up numerous possibilities for further chemical modifications and derivatization.

In the realm of drug discovery, 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde has been explored as a precursor for more complex molecules. Its ability to undergo various chemical transformations, such as condensation reactions, oxidation, and reduction, makes it a versatile building block. Researchers have leveraged these properties to develop novel compounds with enhanced binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde is its potential application in the treatment of neurological disorders. The indole moiety is known to interact with a variety of neurotransmitter receptors and enzymes, making it a promising candidate for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. Recent preclinical studies have demonstrated the efficacy of indole derivatives in modulating serotonin levels and other key neurotransmitters involved in these conditions.

The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the indole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the acetaldehyde group at the 5-position of the indole ring. These synthetic routes highlight the importance of palladium-catalyzed cross-coupling reactions and other advanced methodologies in constructing complex molecular architectures.

The pharmacological profile of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde has been extensively studied in vitro and in vivo. Initial assays have shown promising results in terms of inhibiting key enzymes associated with inflammation and oxidative stress. These properties are particularly relevant in the context of chronic diseases where inflammation plays a significant role. Additionally, the compound has demonstrated potential as an antioxidant agent, which could be beneficial in protecting against cellular damage caused by reactive oxygen species.

The structural diversity offered by 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde allows for extensive structural modifications aimed at optimizing its pharmacokinetic and pharmacodynamic properties. Researchers have explored various strategies such as halogenation, alkylation, and aromatic substitution to enhance its biological activity. These modifications have led to the discovery of several novel analogs with improved efficacy and reduced side effects.

The role of computational chemistry in understanding the behavior of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These studies have not only helped in rationalizing experimental observations but also guided the design of more effective derivatives.

Future directions in the study of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde include exploring its potential as a lead compound for drug development. The combination of experimental synthesis and computational modeling will be crucial in identifying new analogs with enhanced therapeutic profiles. Furthermore, investigating its mechanism of action will provide a deeper understanding of its biological effects and pave the way for targeted drug design.

In conclusion, 2-(1-methyl-2,3-dihydro-1H-indol-5-y lacetaldehyde (CAS No. 1343928 -12 -0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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